
(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride: is a chemical compound that belongs to the class of fluorinated pyrrolidines. It is characterized by the presence of a benzyl group at the 3rd position and a fluorine atom at the 4th position of the pyrrolidine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Benzylation: The benzyl group is introduced at the 3rd position through a nucleophilic substitution reaction using benzyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, resulting in the formation of various reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted pyrrolidines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme-substrate interactions and to develop enzyme inhibitors.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The benzyl group contributes to the overall hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions lead to the modulation of the target’s activity, resulting in the desired biological effect.
Comparison with Similar Compounds
(3S,4S)-3-Benzyl-4-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of a fluorine atom.
(3S,4S)-3-Benzyl-4-chloropyrrolidine: Similar structure but with a chlorine atom instead of a fluorine atom.
(3S,4S)-3-Benzyl-4-methylpyrrolidine: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom in (3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride imparts unique properties such as increased metabolic stability and enhanced binding affinity to molecular targets.
Hydrochloride Form: The hydrochloride salt form improves the compound’s solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(3S,4S)-3-benzyl-4-fluoropyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCVNPKGQFJOD-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)F)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
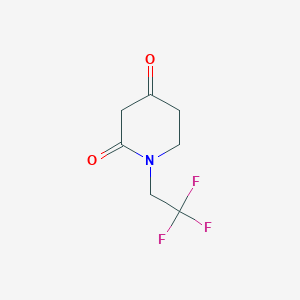
![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2740797.png)
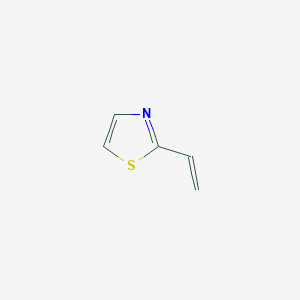
![methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate](/img/structure/B2740801.png)
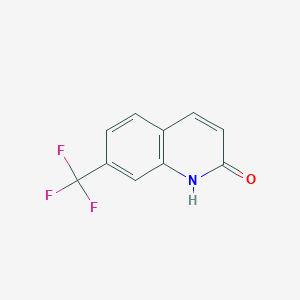
![Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate](/img/structure/B2740803.png)
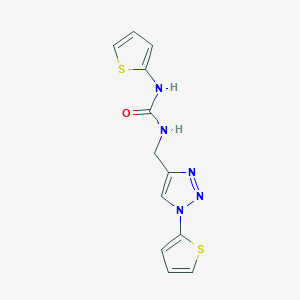
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide](/img/structure/B2740808.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2740810.png)
![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2740811.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)
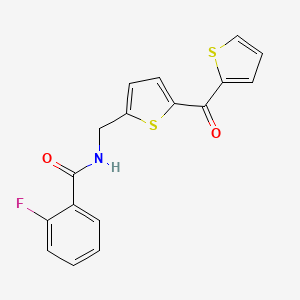
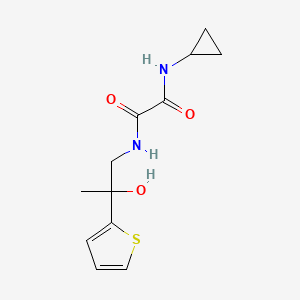
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)
